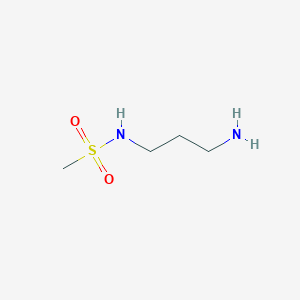
5-溴-3-氟吡啶-2-羧酸
描述
5-Bromo-3-fluoropyridine-2-carboxylic acid (5-BrFPCA) is an important organic compound used in a variety of scientific and industrial applications. 5-BrFPCA has been used for the synthesis of various heterocyclic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. In addition, 5-BrFPCA has been studied for its potential biological properties, including its ability to act as an antioxidant, an anti-inflammatory, and an antimicrobial agent.
科学研究应用
二取代氟吡啶的合成
5-溴-2-氟-3-吡啶硼酸,是5-溴-3-氟吡啶-2-羧酸的衍生物,在合成3,5-二取代-2-氟吡啶和2-吡啶酮中发挥作用。这涉及对5-溴-2-氟吡啶进行邻位锂化,Suzuki反应,并转化为相应的2-吡啶酮,表明其在创造多功能吡啶基化合物中的作用 (Sutherland & Gallagher, 2003)。
多巴胺和5-羟色胺受体拮抗剂的合成
涉及5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸的高效合成,该化合物在结构上与5-溴-3-氟吡啶-2-羧酸相关。这种合成对于创造多巴胺D2和D3以及5-羟色胺-3(5-HT3)受体拮抗剂至关重要 (Hirokawa, Horikawa, & Kato, 2000)。
化学选择性氨基化
5-溴-2-氯-3-氟吡啶的化学选择性官能化,与5-溴-3-氟吡啶-2-羧酸密切相关,是一个重要的过程。它涉及催化氨基化条件,导致溴代物替代产物,并展示了这类化合物的化学多功能性 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。
氟吡啶的放射合成
该化合物在2-氨基-5-[18F]氟吡啶的放射合成中发挥作用,显示了其在放射化学合成中的潜力,以及在分子成像和诊断中的应用 (Pauton et al., 2019)。
结构多样性的创造
5-溴-3-氟吡啶-2-羧酸衍生物被用于从共同前体中创造结构多样性。这个过程对于制造某些杀虫剂至关重要,并展示了该化合物在农业化学中的实用性 (Schlosser & Bobbio, 2002)。
镧系金属络合物的配体合成
5-溴-3-氟吡啶-2-羧酸的衍生物被用于合成镧系(III)阳离子的络合物配体,表明其在配位化学中的作用以及在材料科学中的潜在应用 (Charbonnière, Weibel, & Ziessel, 2001)。
电催化羧化
在离子液体中对相关化合物进行电催化羧化以形成羧酸,代表了一条环保的合成途径,展示了该化合物在绿色化学中的相关性 (Feng, Huang, Liu, & Wang, 2010)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
未来方向
5-Bromo-3-fluoropyridine-2-carboxylic acid can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments . It’s also utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The Re-pyridine-triazole complexes exhibit a photoluminescence quantum yield of up to 55% .
作用机制
Target of Action
It is known that this compound can be used in the synthesis of allosteric adenosine a2a receptors , which play a crucial role in neurological processes, including sleep regulation .
Mode of Action
It is known to be a key intermediate in the synthesis of various organometallic complexes used in catalysts and photoluminescent dyes .
Biochemical Pathways
It is known to be involved in the synthesis of pyridine-triazole derivatives that coordinate to rhenium (re) for photoluminescent materials .
Result of Action
It is known to be used in the synthesis of allosteric adenosine a2a receptors for insomnia treatments . Additionally, it is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . These complexes exhibit a photoluminescence quantum yield of up to 55% .
生化分析
Biochemical Properties
5-Bromo-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It is involved in the synthesis of organometallic complexes used in catalysts and photoluminescent dyes. The compound interacts with enzymes such as adenosine A2A receptors, which are crucial for treating insomnia. These interactions are typically characterized by the binding of the compound to the active sites of the enzymes, leading to modulation of their activity .
Cellular Effects
The effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the photoluminescence properties of cells by interacting with specific cellular components, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluoropyridine-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes such as adenosine A2A receptors results in changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluoropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Bromo-3-fluoropyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-fluoropyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-3-fluoropyridine-2-carboxylic acid is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical reactions .
属性
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUXOAJAYWMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610572 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669066-91-5 | |
| Record name | 5-Bromo-3-fluoropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)


![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)


